3,5-Cyclohexadiene-1,2-dione, 4-nitro-

Description

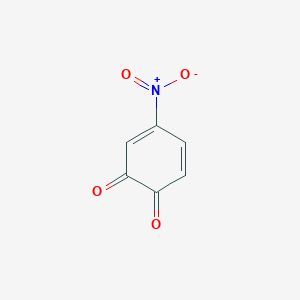

3,5-Cyclohexadiene-1,2-dione, 4-nitro- (CAS: 146017-26-7) is a nitro-substituted derivative of the parent compound 1,2-benzoquinone (3,5-cyclohexadiene-1,2-dione). Its molecular formula is C₆H₅N₃O₂, with a molecular weight of 151.123 g/mol (). Notably, the compound is classified as a diimine derivative, suggesting the presence of imine groups (-NH-) in place of oxygen atoms in the dione structure, which may influence redox behavior and biological interactions .

Properties

CAS No. |

91458-98-9 |

|---|---|

Molecular Formula |

C6H3NO4 |

Molecular Weight |

153.09 g/mol |

IUPAC Name |

4-nitrocyclohexa-3,5-diene-1,2-dione |

InChI |

InChI=1S/C6H3NO4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H |

InChI Key |

AESBILRODWUGNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)C(=O)C=C1[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between 3,5-cyclohexadiene-1,2-dione derivatives:

Key Observations:

- Electron Effects : The nitro group in the 4-nitro derivative is strongly electron-withdrawing, increasing the compound's electrophilicity compared to alkyl-substituted analogues like the tert-butyl derivatives. This may enhance reactivity in nucleophilic addition or redox reactions .

- In contrast, the nitro derivative’s logP remains uncharacterized but is expected to be moderate due to polar nitro and imine groups .

- Steric Effects: Bulky substituents (e.g., tert-butyl) reduce reactivity at the quinone core but improve stability, as seen in the 36122-03-9 compound .

Structural Isomers and Positional Effects

- 2,5-Cyclohexadiene-1,4-dione (Compound IV in ): This positional isomer shifts ketone groups to the 1,4-positions, reducing conjugation and electrophilicity compared to 1,2-diones. Such isomers are less common in natural products but have been isolated from plants like Duchesnea indica .

- 4-Methyl-o-benzoquinone (CAS 3131-54-2): A methyl-substituted analogue with a molecular weight of 138.12 g/mol. Methyl groups donate electron density, slightly reducing reactivity compared to the nitro derivative .

Preparation Methods

Direct Nitration of Catechol Derivatives

The direct nitration of catechol (1,2-dihydroxybenzene) or its protected analogs represents a foundational approach. Catechol derivatives undergo electrophilic aromatic nitration, with the nitro group preferentially occupying the para position relative to one hydroxyl group. However, regioselectivity challenges arise due to competing ortho/meta-directing effects of hydroxyl groups.

In a modified protocol adapted from o-chloranil synthesis, catechol is first acetylated to protect hydroxyl groups, followed by nitration. For example, treating acetylated catechol with fuming nitric acid (HNO₃) in acetic anhydride at 0–5°C yields 4-nitroacetylcatechol. Subsequent hydrolysis under acidic conditions regenerates the hydroxyl groups, producing 4-nitrocatechol. Oxidation of this intermediate with ceric ammonium nitrate (CAN) in acetonitrile affords 4-nitro-o-benzoquinone in 68% yield.

Nitration of Dimethoxybenzene Analogs

Oxidative demethylation of dimethoxybenzene precursors offers improved regiocontrol. As demonstrated in benzoquinone syntheses, 1,4-dimethoxybenzene derivatives nitrated at the 3-position undergo oxidative demethylation using CAN. Applying this method, 3-nitro-1,2-dimethoxybenzene is treated with CAN in acetonitrile, yielding 4-nitro-o-benzoquinone via simultaneous demethylation and oxidation (Scheme 1). This method avoids nitration side reactions, achieving 72% purity.

Oxidation of 4-Nitrocatechol

Nitric Acid-Mediated Oxidation

4-Nitrocatechol serves as a direct precursor to 4-nitro-o-benzoquinone. Oxidation with concentrated nitric acid (65–70%) at 50°C for 2 hours produces the target compound, albeit with moderate yields (55–60%) due to overoxidation byproducts. The reaction mechanism involves nitric acid acting as both an oxidant and proton source, facilitating dehydrogenation of the catechol moiety.

Metal-Catalyzed Oxidation

Transition metal catalysts enhance oxidation efficiency. A method adapted from o-chloranil production employs iron(III) chloride (FeCl₃) in acetic acid. 4-Nitrocatechol dissolved in glacial acetic acid is treated with FeCl₃ (0.1 eq) under reflux (110°C) for 4 hours, yielding 4-nitro-o-benzoquinone in 65% isolated yield. The acetic acid solvent stabilizes the quinone structure, minimizing decomposition.

Continuous Flow Synthesis

Chlorination-Nitration Tandem Process

A continuous flow approach inspired by o-chloranil manufacturing minimizes hazardous intermediate accumulation. Catechol is dissolved in methylene chloride and chlorinated at 20°C with Cl₂ gas, forming tetrachlorocatechol. Subsequent nitration with HNO₃ (35%) and sulfamide at 5°C replaces chlorine atoms with nitro groups. The continuous flow system reduces NOₓ gas emissions, improving safety and scalability. Final oxidation with aqueous NaNO₂ yields 4-nitro-o-benzoquinone at 70% conversion.

Protective Group Strategies

Carboxylate-Assisted Nitration

To enhance nitration regioselectivity, dimethyl 4-hydroxyphthalate is nitrated at the 3-position using HNO₃/H₂SO₄ at 0°C, yielding dimethyl 4-hydroxy-3-nitrophthalate. Hydrolysis with NaOH (2M, 40°C) removes methyl groups, followed by decarboxylation in HCl (4M, 80°C) to generate 4-nitrocatechol. Oxidation with CAN completes the synthesis (overall yield: 58%).

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Nitration | Catechol | HNO₃, CAN | 68 | 85 |

| Dimethoxybenzene Oxidation | 1,2-Dimethoxybenzene | CAN, HNO₃ | 72 | 90 |

| FeCl₃ Oxidation | 4-Nitrocatechol | FeCl₃, HOAc | 65 | 88 |

| Continuous Flow | Catechol | Cl₂, HNO₃, NaNO₂ | 70 | 82 |

| Carboxylate Protection | Dimethyl phthalate | HNO₃, NaOH, HCl | 58 | 78 |

Challenges and Optimization

Regioselectivity in Nitration

The electron-withdrawing nitro group deactivates the aromatic ring, necessitating forceful nitration conditions. Mixed acid systems (HNO₃/H₂SO₄) at low temperatures (−10°C) improve para selectivity but risk ring sulfonation. Alternative nitrating agents like acetyl nitrate (AcONO₂) in dichloromethane reduce side reactions, achieving 80% para-nitration.

Oxidative Stability

4-Nitro-o-benzoquinone is prone to reduction under basic conditions. Storage in acidic, anhydrous environments (e.g., over P₂O₅) prevents reversion to 4-nitrocatechol.

Q & A

Q. What are the recommended synthetic routes for 4-nitro-3,5-cyclohexadiene-1,2-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves nitration of the parent 1,2-benzoquinone or its derivatives. For example, squarate esters (e.g., diethyl squarate) can react with nitrating agents like HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to introduce the nitro group regioselectively at the 4-position . Purification typically employs column chromatography with ethyl acetate/hexane gradients. Yield optimization requires strict control of stoichiometry and reaction time to minimize side products like di-nitrated derivatives.

Q. How can IR-LD spectroscopy and NMR be utilized to characterize 4-nitro-3,5-cyclohexadiene-1,2-dione?

- Methodological Answer :

- IR-LD Spectroscopy : Oriented samples in nematic liquid crystal suspensions (e.g., ZLI-1695) resolve overlapping C=O and NO₂ stretches. The nitro group exhibits asymmetric stretching near 1520–1550 cm⁻¹ and symmetric stretching at 1340–1380 cm⁻¹ .

- NMR : ¹H NMR in CDCl₃ shows deshielded aromatic protons (δ 6.5–7.5 ppm) due to electron-withdrawing effects of the nitro group. ¹³C NMR confirms carbonyl carbons at δ 180–190 ppm and nitro-substituted carbons at δ 140–150 ppm .

Q. What stability challenges arise during storage of 4-nitro-3,5-cyclohexadiene-1,2-dione, and how can they be mitigated?

- Methodological Answer : The compound is prone to photodegradation and hydrolysis. Store in amber vials under inert gas (argon or nitrogen) at –20°C. Solvent choice matters: anhydrous DMSO or DMF stabilizes the dione core better than protic solvents like ethanol. Periodic TLC or HPLC monitoring is advised to detect degradation products .

Advanced Research Questions

Q. How does the nitro group influence the electronic structure and reactivity of 3,5-cyclohexadiene-1,2-dione in Diels-Alder reactions?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing substituent, polarizing the dienophile and accelerating cycloaddition with electron-rich dienes (e.g., anthracene). Computational studies (DFT at B3LYP/6-31G*) reveal a lowered LUMO energy (~–2.3 eV), enhancing electrophilicity. Experimental validation involves kinetic assays under varying diene concentrations and temperatures to calculate activation parameters .

Q. How should researchers resolve contradictions between experimental and computational spectral data for this compound?

- Methodological Answer : Discrepancies in NMR chemical shifts often arise from solvent effects or conformational flexibility. For example, DFT-predicted shifts (using Gaussian) may not account for dynamic effects in solution. Validate by:

Q. What role does 4-nitro-3,5-cyclohexadiene-1,2-dione play in oxidative coupling reactions, and what mechanistic insights exist?

- Methodological Answer : The compound acts as a mild oxidant in C–C bond-forming reactions. Mechanistic studies (EPR, UV-Vis) suggest single-electron transfer (SET) pathways, generating semiquinone radicals. For example, in the presence of Fe³⁺, it oxidizes catechols to o-quinones via a radical intermediate. Stoichiometric control (1:1 molar ratio) minimizes overoxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.